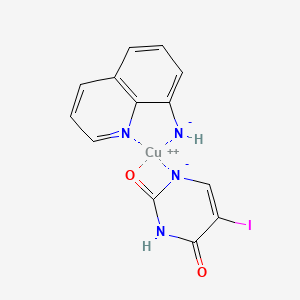
copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide is a complex organic compound that combines the properties of copper with a unique heterocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide typically involves multi-step reactions. One common method includes the use of copper-catalyzed aerobic oxidative domino cyclization of methyl azaarenes with 6-amino-pyrimidine-2,4-diones and pyrazol-5-amines . This method employs Cu(OTf)2 as a transition-metal catalyst, which facilitates the oxidative annulation procedure, exhibiting excellent catalytic efficiency and high functional group compatibility .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the yield and purity of the compound. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. In biological systems, it may interact with enzymes and proteins, disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide is unique due to its combination of copper with a complex heterocyclic structure. This combination imparts unique catalytic and biological properties, making it a valuable compound in various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
Propriétés
Formule moléculaire |
C13H9CuIN4O2 |
|---|---|
Poids moléculaire |
443.69 g/mol |
Nom IUPAC |
copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide |
InChI |
InChI=1S/C9H7N2.C4H3IN2O2.Cu/c10-8-5-1-3-7-4-2-6-11-9(7)8;5-2-1-6-4(9)7-3(2)8;/h1-6,10H;1H,(H2,6,7,8,9);/q-1;;+2/p-1 |
Clé InChI |
GNDQBOZJGUGGFA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C(=C1)[NH-])N=CC=C2.C1=C(C(=O)NC(=O)[N-]1)I.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


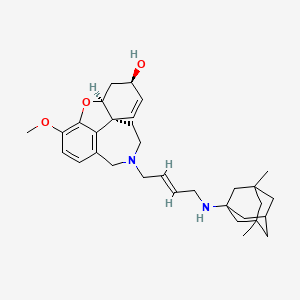
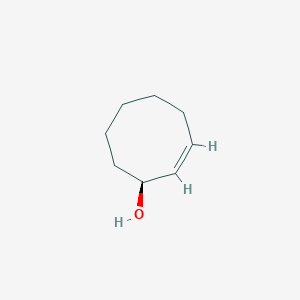
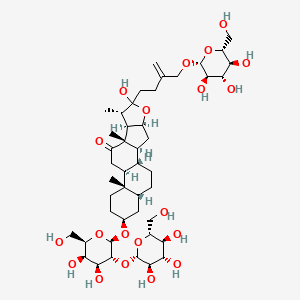
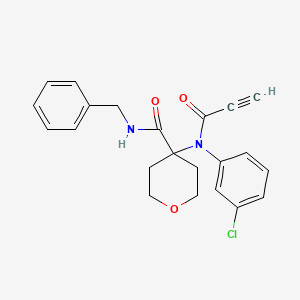
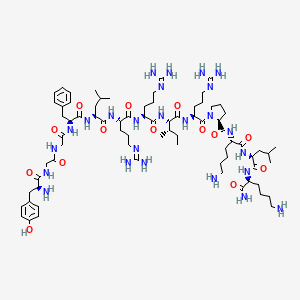

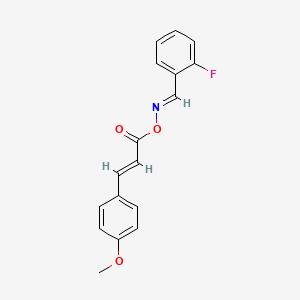
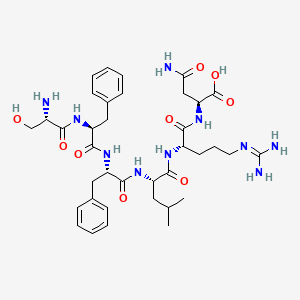


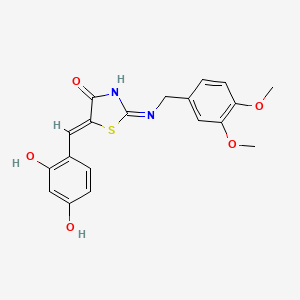
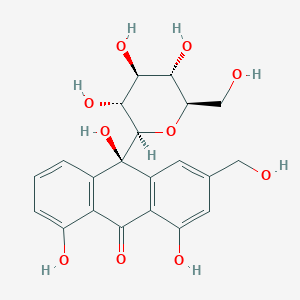
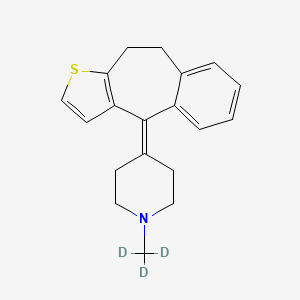
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)
